Dibenzo[b,pqr]perylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[12.12.0.02,11.03,8.04,25.015,20.021,26]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21(26),22,24-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-7-18-17(6-1)19-9-4-10-21-20-8-3-5-15-11-12-16-13-14-22(18)26(25(19)21)24(16)23(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPJAAQMHAHWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC6=C5C(=CC=C6)C7=CC=CC(=C74)C2=C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172463 | |
| Record name | Dibenzo(b,pqr)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-95-4 | |
| Record name | Dibenzo(b,pqr)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,pqr)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused benzene (B151609) rings. govinfo.gov Their structures can range from simple, like naphthalene, to highly complex systems containing numerous rings. govinfo.gov Dibenzo[b,pqr]perylene is a member of this extensive family, specifically a peri-condensed PAH, where a carbon atom is shared between three aromatic rings. The arrangement and number of these fused rings dictate the molecule's chemical and physical properties, including its stability, electronic behavior, and spectroscopic signature. govinfo.gov The study of specific PAHs like this compound provides valuable insights into the broader principles governing the entire class of compounds. worldscientific.com
Synthetic Strategies and Methodologies for Dibenzo B,pqr Perylene and Analogues
Advanced Chemical Synthesis Approaches
The construction of the dibenzo[b,pqr]perylene core and similar extended aromatic systems relies on a toolkit of advanced organic reactions. These methods are designed to build the polycyclic structure ring by ring or through strategic coupling and cyclization of precursor molecules.
Cyclization reactions are fundamental to the formation of fused aromatic rings. One of the most powerful methods for creating phenanthrene (B1679779) and other polycyclic systems is the Mallory reaction, which involves the intramolecular photocyclization of stilbene-type precursors. mdpi.com This method is effective for building PAH frameworks, including those containing fluorine atoms. mdpi.com For instance, dibenzoanthracene and benzoperylene type F-PAHs have been successfully synthesized using the Mallory reaction of a 1,4-distyrylbenzene-type precursor. mdpi.com
Another critical technique is oxidative cyclization, often referred to as the Scholl reaction. This reaction creates carbon-carbon bonds between aromatic rings through an intramolecular electrophilic aromatic substitution, typically promoted by a Lewis acid and an oxidant. It is a common final step in the synthesis of large, planar PAHs to achieve the last ring fusions and fully establish the conjugated system. mdpi.com Dehydrogenative annulations, a general class of reactions involving the formation of a new ring via intramolecular coupling of two aromatic subunits, are among the most versatile and frequently used synthetic methods in PAH chemistry. acs.org
For large, complex PAHs, controlling the position of functional groups is crucial for tuning their properties. Regioselective functionalization allows chemists to introduce substituents at specific sites on the aromatic core. On perylene-based structures, there is a key distinction between the "bay" positions (1, 6, 7, and 12) and the "non-bay" positions (2, 5, 8, and 11). rylene-wang.com
Functionalization of these different regions significantly impacts the molecule's electronic properties and solubility. For example, a synthetic protocol for multiply bay-functionalized perylenes has been developed starting from tetrabenzyl 1-(4-tert-butylphenoxy)perylene-3,4,9,10-tetracarboxylate, which undergoes regioselective bromination at the 7-position, followed by a second bromination at the 12-position. researchmap.jp
More advanced strategies have enabled regioselective functionalization of core per-substituted perylene (B46583) diimides (PDIs). A versatile building block, tetrabromotetrachloro-perylene-3,4:9,10-tetracarboxylic acid dianhydride (Br₄Cl₄-PTCDA), allows for selective reactions at the non-bay bromine atoms, leaving the bay-region chlorine atoms for potential further extension of the conjugated system. rylene-wang.comnih.gov This approach has been used to create novel chromophores, including unique propeller-shaped biscarbazole[2,3-b]carbazole diimides through palladium-catalyzed intramolecular ring fusion. rylene-wang.comnih.gov
The synthesis of non-symmetrical and highly complex PAHs like this compound typically involves carefully planned multi-step reaction sequences. emu.edu.trsavemyexams.com These pathways often combine cross-coupling reactions to build a larger, non-cyclic precursor, followed by a final cyclization/aromatization step.
One common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. nih.govnih.gov For example, a perylene core can be functionalized with ethynyl (B1212043) groups via Sonogashira coupling, and these groups can then be used to build additional fused rings. nih.govrsc.org
Another powerful method for extending the perylene core is the Diels-Alder cycloaddition reaction. This reaction can be performed in the bay region of perylene with a suitable dienophile. For instance, the reaction between perylene and maleic anhydride (B1165640), in the presence of nitrobenzene (B124822) as both a solvent and an oxidizing agent, yields the expected cycloaddition product. nih.gov This approach can be used to build new six-membered rings fused to the perylene framework.
| Reaction Type | Description | Example Application | Reference |
| Mallory Reaction | Intramolecular photocyclization of stilbene (B7821643) derivatives to form phenanthrene-like structures. | Synthesis of fluorine-containing dibenzoanthracene and benzoperylene type PAHs. | mdpi.com |
| Scholl Reaction | Oxidative intramolecular cyclization to form C-C bonds between aromatic rings. | Final aromatization step in the synthesis of large, planar PAHs. | mdpi.com |
| Diels-Alder Cycloaddition | Cycloaddition to the bay region of perylene to extend the aromatic core. | Reaction of perylene with maleic anhydride or p-benzoquinone. | nih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with an organohalide. | Synthesis of aryl-substituted PDI derivatives. | researchmap.jpnih.gov |
Synthesis of this compound Derivatives and Related Structures
The core structure of this compound is part of a larger family of perylene-based molecules and related polycyclic systems. The synthetic methodologies developed for these analogues provide insight into the chemistry of large aromatic compounds.
Perylene diimides (PDIs) are a prominent class of n-type semiconductor materials known for their high stability and excellent optical and electronic properties. nih.govijisrt.com Their structure allows for functionalization at the imide nitrogen atoms and the perylene core, particularly at the bay positions. nih.gov
The synthesis of PDI derivatives often starts from perylene-3,4,9,10-tetracarboxylic dianhydride. Asymmetrical PDIs can be produced through a multi-step process that involves the formation of a monoimide anhydride intermediate, which then reacts with a different amine. emu.edu.tr Bay-region functionalization is commonly achieved via halogenation followed by cross-coupling reactions. For example, styryl and hydroxy phenyl groups have been attached to the PDI core using Suzuki coupling with the corresponding boronic acid derivatives on a mono-nitro or dibromo substituted PDI. nih.gov Similarly, Sonogashira couplings have been employed to attach functional groups via ethynyl bridges to the bay positions. rsc.org These modifications are used to tune the solubility, self-assembly behavior, and optoelectronic properties of the PDI. rsc.orgijisrt.com
| PDI Derivative | Synthetic Method | Key Properties | Reference |
| Quinoline Bay-Substituted PDIs | Suzuki coupling on nitro-PDI and dibromo-PDI. | Wide absorbance (450-700 nm), LUMO levels of -3.8 to -4.2 eV. | nih.gov |
| PDI-NH₂, PDI-OH, PDI-COOH | Pd-catalyzed Sonogashira coupling. | Tunable HOMO levels (-5.76 to -6.05 eV), form ordered self-assembled monolayers. | rsc.org |
| 1,7-POSS-PDI-C12 | Nucleophilic substitution on 1,7-Br-PDI-C12. | Introduction of bulky POSS group disrupts planarity and weakens π–π interactions. | ijisrt.com |
Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a class of non-alternant conjugated systems that feature five-membered rings fused to a larger polycyclic framework. rsc.org These compounds are of interest for their unique electronic and biological activities. nih.govrsc.org While this compound itself is composed of only six-membered rings, related structures incorporating five-membered rings, such as dicyclopenta[4,3,2,1-ghi:4',3',2',1'-pqr]perylene (a fragment of fullerene C₇₀), have been synthesized. researchgate.net
A straightforward synthesis for CP-PAHs involves the reaction of readily available 2-aryl-substituted anilines with a nitrite (B80452) source like tert-butyl nitrite (tBuONO) at room temperature. nih.govrsc.org This generates a reactive diazonium intermediate that undergoes intramolecular aromatic substitution to form the fused cyclopenta-ring system. nih.govrsc.org More complex, helical CP-PAHs have been synthesized through cyclizations of ortho,ortho′-substituted terphenyls, creating stable, carbon-centered radicals. rsc.orgnih.gov
Heteroatom Doping Strategies for Modified Electronic Structures
The intentional introduction of heteroatoms into the carbon framework of polycyclic aromatic hydrocarbons (PAHs), a process known as heteroatom doping, is a powerful and widely employed strategy to tune their intrinsic electronic and photophysical properties. acs.orgmdpi.com For complex PAHs like this compound, this approach allows for the precise modification of their electronic structure, charge-transport characteristics, and reactivity. acs.orgmdpi.com The substitution of carbon atoms with elements such as nitrogen (N), boron (B), or sulfur (S) alters the electron density distribution across the π-conjugated system, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov Bottom-up organic synthesis provides an indispensable pathway to achieve these structurally well-defined, heteroatom-doped nanographenes with atomic precision, controlling the type, position, and concentration of the dopants. acs.orgmdpi.com
Nitrogen Doping:
Nitrogen, being more electronegative (3.04) than carbon (2.55), acts as an electron-withdrawing element when incorporated into a PAH backbone. mdpi.com This doping endows the resulting molecule with electron-accepting, or n-type, characteristics. acs.org The position of the nitrogen atom is critical and leads to different electronic effects. Common configurations include:
Graphitic Nitrogen (N-Q): A nitrogen atom substitutes a carbon atom within the hexagonal lattice. This configuration is crucial for enhancing the electrical conductivity of the material. mdpi.com
Pyridinic Nitrogen (N-6): A nitrogen atom is located at the edge of the graphene structure, bonded to two carbon atoms. This type, along with pyrrolic nitrogen, can enhance the adsorption of metal atoms and act as a reactive site. mdpi.com
Pyrrolic Nitrogen (N-5): A nitrogen atom is part of a five-membered ring, contributing two p-electrons to the π-system. mdpi.com
The synthesis of nitrogen-doped PAHs often involves the cyclodehydrogenation of precursors that already contain nitrogen within their structure, such as pyrimidine- or pyrrole-substituted aromatics. acs.orgmdpi.com This method ensures the precise placement of the nitrogen atoms within the final nanographene structure. acs.org
Boron Doping:
In contrast to nitrogen, boron has a lower electronegativity (2.04) than carbon and possesses a vacant p-orbital. mdpi.comnih.gov When incorporated into a π-conjugated system, the boron atom acts as a π-acceptor, which effectively stabilizes the LUMO. mdpi.com This "hole doping" disrupts the electroneutrality of the carbon lattice, creating numerous active sites and often leading to a significant reduction in the HOMO-LUMO gap. acs.orgmdpi.comnih.gov The presence of boron can induce broad absorption across the visible light spectrum and grant the molecule reversible multi-redox properties. acs.org
Boron-Nitrogen (BN) Co-doping:
A particularly effective strategy involves replacing a carbon-carbon (C=C) bond with an isoelectronic boron-nitrogen (B-N) unit. nih.govnih.gov This substitution creates a BN-embedded PAH that is structurally similar to its all-carbon analogue but possesses significantly different optoelectronic properties due to the introduced dipole. nih.gov The precise control over the orientation of the B-N units is a synthetic challenge but allows for fine-tuning of the material's redox potentials and charge diffusion capabilities. nih.gov Transition metal-catalyzed coupling reactions, such as the Yamamoto coupling of halogenated BN-naphthalene derivatives, have been successfully employed to create BN-perylene structures. nih.gov
The following table summarizes the general effects of N and B doping on the electronic properties of perylene-like PAHs.
| Dopant | Electronegativity | Doping Type | Primary Effect on Electronic Structure | Resulting Properties |
| Nitrogen (N) | Higher than Carbon | n-type (electron-donating to system) | Lowers LUMO energy level | Electron-accepting character, enhanced conductivity. acs.orgmdpi.com |
| Boron (B) | Lower than Carbon | p-type (hole-doping) | Lowers LUMO, stabilizes vacant p-orbital | Electron-accepting character, reduced HOMO-LUMO gap, new active sites. acs.orgmdpi.commdpi.com |
| BN Co-doping | - | Isoelectronic Substitution | Creates dipole, alters charge distribution | Modified redox potentials, tunable band gap. nih.govnih.gov |
Detailed research findings on specific doped analogues further illustrate these principles. The table below presents select examples from the literature.
| Doped Analogue | Synthetic Precursor/Method | Key Research Finding | Reference |
| (BN)₂-Perylene | Yamamoto coupling of halogenated BN-naphthalene derivatives. | The isosteric BN-insertion resulted in stronger π-π stacking interactions in both solid and solution phases compared to the all-carbon parent. | nih.gov |
| BN-bridged Perylene Diimide (PDI) Oligomers | Suzuki cross-coupling followed by cyclization. | The BN linkers altered electron distribution, leading to a remarkable improvement in redox potentials and providing additional K⁺ storage sites for battery applications. | nih.gov |
| Nitrogen-doped Hexa-peri-hexabenzocoronene (HBC) | Cyclodehydrogenation of a pyrimidine-substituted precursor. | The incorporation of pyrimidine (B1678525) rings endowed the nanographene molecule with electron-accepting properties compared to the parent HBC. | acs.org |
| Boron-doped Nanographene | Multi-step organic synthesis. | The two boron atoms were crucial for achieving reversible multi-redox properties and enabling broad absorption over the entire visible region. | acs.org |
Advanced Spectroscopic and Characterization Techniques
Electronic Absorption and Emission Spectroscopy
The electronic absorption spectrum of dibenzo[b,pqr]perylene is anticipated to be characterized by a series of intense absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within its extensive aromatic system. wikipedia.org For comparison, the parent molecule, perylene (B46583), exhibits strong absorption peaks in solvents like THF at approximately 410 nm and 436 nm. researchgate.net The fusion of additional benzene (B151609) rings to the perylene core in this compound results in a more extended conjugated π-electron system. This extension of conjugation is well-established to cause a bathochromic shift, or a shift to longer wavelengths, of the absorption maxima. Consequently, the principal absorption bands of this compound are expected to be red-shifted compared to those of perylene.
The UV-Vis spectra of polycyclic aromatic hydrocarbons often display fine vibronic structure, which corresponds to transitions to different vibrational energy levels within the excited electronic state. wikipedia.org Studies on analogous compounds, such as 9,14-dibenzo(a,c)phenazine, have demonstrated a red-shift in their absorption spectra relative to the smaller parent phenazine (B1670421) molecule, a trend that is expected to hold for this compound in relation to perylene. researchgate.netcarta-evidence.org
| Solvent | Absorption Maxima (λmax) [nm] |
|---|---|
| Tetrahydrofuran (THF) | 410, 436 researchgate.net |
| Cyclohexane (B81311) | 435.8 orientjchem.org |
This compound is predicted to be a strongly fluorescent compound, a common characteristic of rigid, planar polycyclic aromatic hydrocarbons. wikipedia.org Its fluorescence originates from the radiative relaxation from the lowest excited singlet state (S₁) to the ground electronic state (S₀). The fluorescence emission spectrum is typically a mirror image of the lowest-energy absorption band.
The fluorescence emission maximum of perylene in cyclohexane is observed at approximately 440 nm. researchgate.net In line with the expected bathochromic shift in the absorption spectrum of this compound, its fluorescence emission is also anticipated to occur at longer wavelengths. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is typically high for rigid aromatic systems like perylene, and a similar high quantum yield is expected for this compound. escholarship.org
| Solvent | Emission Maxima (λem) [nm] |
|---|---|
| Tetrahydrofuran (THF) | 440 researchgate.net |
| Cyclohexane | ~440 orientjchem.org |
The electronic spectra of nonpolar aromatic hydrocarbons such as this compound generally exhibit limited solvatochromism, meaning their absorption and emission wavelengths are not strongly dependent on the polarity of the solvent. researchgate.netcarta-evidence.org This is because the change in dipole moment between the ground and excited states is minimal. However, subtle shifts can be observed due to dispersion interactions between the solute and solvent molecules.
In more polarizable solvents, a slight red shift in the spectral bands may occur due to the stabilization of the excited state. Research on related dibenzo-fused systems has indicated that polar solvents can induce a red shift in the absorption spectra compared to non-polar solvents. researchgate.netcarta-evidence.org A comprehensive analysis of this compound in a variety of solvents with different polarities and refractive indices would be required to fully elucidate its solvatochromic behavior.
Mass Spectrometry for Molecular Identification and Analysis
Mass spectrometry serves as a cornerstone for the molecular identification and analysis of this compound, providing precise mass-to-charge ratio information that is fundamental to its characterization. Coupling mass spectrometry with chromatographic separation techniques is essential for distinguishing it from its numerous isomers found in complex environmental or synthetic mixtures.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the analysis of volatile and thermally stable PAHs like this compound. The gas chromatograph separates individual components from a mixture based on their boiling points and interactions with a stationary phase, after which the mass spectrometer detects and identifies the separated compounds.
For complex PAH analysis, advanced GC/MS systems, such as a triple quadrupole mass spectrometer (GC/MS/MS), are often employed. nih.govhpst.cz These systems offer enhanced selectivity and sensitivity through modes like Multiple Reaction Monitoring (MRM), which is crucial for differentiating isomeric compounds that may co-elute from the GC column. nih.govshimadzu.com Optimization of GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate, is critical for achieving the necessary separation of high-molecular-weight PAHs. ufba.br For instance, maintaining high temperatures for the inlet (e.g., 320 °C) and MS transfer line (e.g., 320 °C) prevents the deposition of less volatile compounds. hpst.cz Innovations such as hydrogen-injected self-cleaning ion sources can significantly improve system robustness and calibration linearity over time, which is particularly beneficial for analyzing challenging matrices. nih.govhpst.cz
Table 1: Typical GC/MS/MS Operating Parameters for PAH Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Injection Mode | Pulsed Splitless | Maximizes transfer of high-boiling point PAHs onto the column. hpst.cz |
| Injector Temperature | 310-320 °C | Ensures volatilization of heavy PAHs without degradation. hpst.czufba.br |
| GC Column | Elite-5MS, TR-5MS (or similar) | Provides separation based on boiling point and polarity. ufba.brresearchgate.net |
| Oven Program | Ramped temperature profile (e.g., 70°C to 300°C+) | Separates a wide range of PAHs with varying volatilities. ufba.br |
| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. nih.gov |
| Ion Source Temp. | 320-340 °C | Prevents analyte condensation and maintains sensitivity. nih.govhpst.cz |
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method for creating characteristic fragment patterns. |
| MS Analyzer | Triple Quadrupole (MS/MS) | Allows for highly selective MRM transitions, reducing matrix interference. nih.govshimadzu.com |
High-Pressure Liquid Chromatography with Mass Spectrometric Detection (HPLC/MS)
High-Pressure Liquid Chromatography (HPLC) coupled with mass spectrometry is an indispensable tool for analyzing less volatile or thermally labile PAHs and their metabolites. nih.govnih.gov This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase columns (e.g., C18) are commonly used. mdpi.com
The coupling of HPLC to MS, often via atmospheric pressure ionization sources like electrospray ionization (ESI), allows for the sensitive detection and identification of separated compounds. nih.gov HPLC-MS/MS methods provide a high degree of specificity and are suitable for quantifying trace levels of specific PAHs or their adducts in complex biological matrices. nih.govmdpi.com The development of an effective HPLC/MS method involves careful optimization of the mobile phase composition, gradient elution profile, and mass spectrometer settings to achieve the desired separation and sensitivity. nih.govmdpi.com
Atmospheric Pressure Laser Ionization - Mass Spectrometry (APLI-MS)
Atmospheric Pressure Laser Ionization (APLI) is a selective and sensitive ionization technique particularly well-suited for PAHs. When coupled with liquid chromatography and mass spectrometry (LC-APLI-MS), it offers significant advantages for the analysis of high-molecular-weight PAHs, including this compound. uni-muenster.de This method has been shown to provide a 30-fold to 5,400-fold increase in sensitivity compared to traditional GC-MS techniques. uni-muenster.de
APLI is a soft ionization method that typically produces molecular ions with minimal fragmentation, simplifying spectral interpretation. It is especially effective for C24–C30 PAHs with 6–8 rings, a class of compounds that are difficult or impossible to detect by GC-MS due to their low volatility. uni-muenster.de The high sensitivity of LC-APLI-MS has enabled the detection of various 6- to 8-ring PAHs in environmental samples for the first time. uni-muenster.de
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. For a planar PAH like this compound, this analysis would provide unequivocal information on its molecular geometry.
Key structural details obtained from X-ray crystallography include:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the aromatic framework.
Planarity: Quantitative assessment of the deviation of the aromatic rings from a perfect plane.
Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as π-π stacking. researchgate.net
While the specific crystal structure of this compound is not detailed in the provided sources, the analysis of a related isomer, dibenzo[e,l]pyrene, demonstrates the power of the technique to reveal helical chirality (helicity) in twisted PAH backbones. researchgate.net For this compound, the data would be critical for understanding its solid-state electronic and photophysical properties, which are heavily influenced by molecular packing.
Electrochemical Measurements for Redox Behavior and Energy Gaps
Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox behavior of π-conjugated molecules like this compound. These measurements provide valuable insights into the stability of the molecule and the energies of its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. The difference between these levels constitutes the electrochemical energy gap, which is a key parameter in determining the electronic and optical properties of the material. For related planar PAHs like benzo[ghi]perylene (B138134) and coronene, studies have shown that the introduction of electron-withdrawing or electron-donating substituent groups can systematically shift the redox potentials and tune the energy gap. researchgate.net For example, increasing the number of electron-withdrawing groups causes a positive shift in both the reduction and oxidation potentials. researchgate.net This knowledge is crucial for designing materials with specific electronic characteristics for applications in organic electronics.
Visible and Near-Infrared (Vis-NIR) Spectroscopy for Complex PAH Analysis
Visible and Near-Infrared (Vis-NIR) spectroscopy is a powerful tool for probing the electronic structure of PAHs. The extended π-conjugated system of this compound is expected to give rise to strong electronic absorptions in the visible region of the electromagnetic spectrum.
Derivatization of the perylene core can extend the π-system, leading to a bathochromic (red) shift of the absorption maxima further into the NIR region. researchgate.netmurdoch.edu.au Beyond the primary electronic transitions, the NIR region can also reveal absorption bands arising from overtones and combinations of fundamental molecular vibrations, such as C-H stretching modes. murdoch.edu.au The analysis of Vis-NIR absorption and reflectance spectra provides critical information on the optical energy gap and the light-harvesting characteristics of the molecule, which is essential for applications in pigments, dyes, and optoelectronic devices. researchgate.netnih.gov
Computational and Theoretical Investigations of Dibenzo B,pqr Perylene
Quantum Chemical Approaches
Quantum chemical methods are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For large polycyclic aromatic hydrocarbons (PAHs) such as Dibenzo[b,pqr]perylene, these computational techniques are indispensable for elucidating properties that can be difficult to measure experimentally.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for large molecules. nih.govnih.gov The primary goal of geometry optimization is to find the equilibrium structure of a molecule, which corresponds to the minimum energy on its potential energy surface. nih.gov This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible, resulting in a stable, low-energy conformation. uchicago.edu
To investigate the properties of molecules in their excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.comnasa.gov TD-DFT is a powerful tool for calculating vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. mdpi.com These energies are fundamental to predicting a molecule's optical absorption spectrum. mdpi.comcnr.it
The method calculates excitation energies and oscillator strengths, the latter determining the intensity of an absorption band. nih.govnih.gov This allows for the simulation of UV-visible absorption spectra. mdpi.com For large PAHs, TD-DFT has been used to study their electronic absorption spectra and provide a theoretical interpretation of experimental data. nasa.govacs.org The accuracy of TD-DFT calculations can depend on the chosen functional; for example, hybrid functionals like B3LYP and PBE0 are often used for n→π* and π→π* transitions, while long-range-corrected functionals such as ωB97XD may be required for charge-transfer excitations. mdpi.com The theoretical spectra generated by TD-DFT are crucial for identifying specific PAHs in various environments and for designing new materials with tailored optical properties. mdpi.comnih.gov
First-principles methods, also known as ab initio calculations, predict molecular properties directly from fundamental quantum mechanical principles without relying on experimental data. These methods are crucial for determining the thermochemical properties of molecules, such as their enthalpy of formation (ΔHf), which indicates molecular stability. nih.gov
For PAHs, first-principles predictions of thermochemical properties have been demonstrated for hundreds of compounds. acs.orgnih.govnist.gov A common approach involves performing DFT calculations and extrapolating the results to a large basis set limit, followed by the application of a group-based correction scheme to improve accuracy. acs.orgnih.govresearchgate.net This computational strategy is both economical and reliable, yielding results that are in good agreement with available experimental data. acs.orgnist.gov Such calculations are vital for understanding the energetics of PAH formation and their behavior in high-temperature environments like combustion processes. cam.ac.uk
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. A key application of MO theory is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
The HOMO is the orbital with the highest energy that contains electrons, representing the molecule's ability to donate electrons. youtube.comyoutube.com The LUMO is the lowest energy orbital that is unoccupied, indicating the molecule's ability to accept electrons. youtube.comyoutube.com The energy difference between these two orbitals is known as the HOMO-LUMO gap (E_gap). youtube.comirjweb.com
This energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. sdiarticle3.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com For PAHs, the HOMO-LUMO gap is a key factor in determining their electronic and optical properties. researchgate.net DFT calculations are routinely used to compute the energies of the HOMO and LUMO and thus determine the energy gap. sdiarticle3.comresearchgate.net
Table 1: Calculated Frontier Orbital Energies and Gaps for Perylene (B46583) and a Derivative This table presents illustrative data for related compounds to demonstrate typical values obtained through computational analysis.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Perylene | B3LYP/6-311G* | -5.13 | -2.17 | 2.96 researchgate.net |
| Diindeno[1,2,3-cd:1′,2′,3′-lm]perylene | B3LYP | -5.076 | -2.833 | 2.243 |
Ionization energy (or ionization potential, IP) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. purdue.edudovepress.com Electron affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. purdue.edu These properties are fundamental indicators of a molecule's ability to participate in charge-transfer processes and its behavior in electronic devices.
Computational methods like DFT can accurately predict both adiabatic and vertical ionization energies and electron affinities. The adiabatic values correspond to the energy difference where both the neutral and ionized species are in their relaxed geometries, while vertical values are calculated at the geometry of the neutral species. dovepress.com For PAHs, these properties have been calculated to understand their electronic behavior and potential applications. researchgate.netnih.govelectronicsandbooks.com
Table 2: Calculated Ionization Energy and Electron Affinity for a Related Benzoperylene This table shows representative data for a related polycyclic aromatic hydrocarbon to provide context for the values expected for this compound.
| Compound | Property | Adiabatic Value (eV) | Vertical Value (eV) |
|---|---|---|---|
| Benzo[ghi]perylene (B138134) | Single Ionization Energy | 6.79 | 6.86 |
| Benzo[ghi]perylene | Electron Affinity | 0.73 | 0.65 |
Aromaticity Assessment and Ring Current Analysis
The aromaticity of polycyclic aromatic hydrocarbons (PAHs) is a key determinant of their stability, reactivity, and electronic properties. Computational methods are essential for evaluating this characteristic, particularly in complex, non-planar systems like this compound and its derivatives. Aromaticity is assessed through criteria based on molecular structure, energy, and magnetic properties. Among the most powerful magnetic criteria are Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID), which probe the magnetic environment created by π-electrons in response to an external magnetic field.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a molecule or a specific ring within a polycyclic system. scispace.com It is calculated as the negative of the isotropic magnetic shielding computed at a chosen point, typically the geometric center of a ring (a "ghost atom"). scispace.com A negative NICS value (e.g., in benzene) indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of antiaromaticity. rsc.org The out-of-plane component, NICSzz, is often considered a more refined descriptor of the effects of π-electron currents. scispace.com
The Anisotropy of the Induced Current Density (ACID) method provides a visual representation of electron delocalization and ring currents in a molecule. researchgate.netbeilstein-institut.de Unlike NICS, which provides a single value at a specific point, ACID generates a 3D plot of the current density tensor field. beilstein-institut.de This allows for the direct visualization of current pathways, with arrows indicating the direction of flow. A clockwise (diatropic) current flowing around the interior of a ring system confirms aromaticity, whereas a counter-clockwise (paratropic) current indicates antiaromaticity. rsc.org
Conformational Dynamics and Bowl-to-Bowl Inversion Barriers
Bowl-shaped PAHs, often called "buckybowls," are not static structures. They can undergo a dynamic process known as bowl-to-bowl inversion, where the molecule flips its curvature through a planar transition state, much like an umbrella in the wind. rsc.orgacs.org This conformational flexibility is a defining characteristic and its energy barrier is a critical parameter.
The aryl-substituted derivative of dicyclopenta[...]-perylene (2CP-Per-Ar) was synthesized and its structure confirmed as a bowl-shaped geometry by X-ray crystallography. researchgate.net Variable-temperature NMR studies revealed that this molecule undergoes a rapid bowl-to-bowl inversion process at temperatures above 183 K. researchgate.net The analysis indicated a small energy barrier for this inversion, highlighting the molecule's dynamic nature. researchgate.net
The study of corannulene (B50411), another well-known buckybowl, provides a benchmark for understanding this process. nih.gov The inversion barrier for corannulene has been extensively studied, and it is known that substituents or annelation can significantly alter the barrier height. acs.org Annelation across the peri positions tends to deepen the bowl and increase the inversion barrier, while repulsive substituents can flatten the bowl and lower the barrier. acs.org The low barrier observed for the 2CP-Per derivative suggests a relatively shallow bowl depth and significant flexibility. researchgate.net
Quantitative Structure-Property Relationship (QSPR) and Topological Indices for Molecular Complexity and Reactivity
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. researchgate.net For PAHs, these models are particularly useful for predicting properties without the need for extensive experimental measurements. worldscientific.com A key component of QSPR is the use of topological indices—numerical descriptors derived from the molecular graph that encode information about size, shape, branching, and connectivity. nih.govbiointerfaceresearch.com
Studies have utilized QSPR analysis to build prediction models for a range of specific PAHs, including the closely related compound Tribenzo[b,n,pqr]perylene. worldscientific.comworldscientific.com In these analyses, various eccentricity-based topological indices are calculated and correlated with a wide array of physicochemical properties through regression analysis. worldscientific.comworldscientific.com This approach allows for a thorough understanding of how the chemical structure influences specific physical characteristics. researchgate.net
The properties of PAHs that can be successfully predicted using this methodology include:
Molar Weight
Molecular Complexity
Density
Flash Point
Molar Refractivity
Molar Volume
Surface Tension
Polarizability
Enthalpy of Vaporization
These models demonstrate the power of using computational techniques and topological descriptors to understand and forecast the behavior of complex PAHs like this compound and its isomers. worldscientific.comworldscientific.com
Annellation Theory in PAH Isomer Identification
Identifying and distinguishing between the vast number of possible PAH isomers is a significant analytical challenge. Annellation theory is a theoretical tool that aids in this process by predicting the spectroscopic properties of PAH isomers based on their specific patterns of fused rings. researchgate.net The theory has been successfully applied to predict the locations of maximum absorbance for the p and β bands in the UV-vis spectra of large benzenoid PAHs, such as the C32H16 isomer group, to which this compound belongs. nist.gov
For a given molecular formula, many isomers can exist that have not yet been synthesized or characterized. nist.gov Annellation theory provides a method to predict their UV-vis spectra, creating a valuable reference for identifying these unknown compounds in complex mixtures like crude oil or environmental samples. researchgate.net By correlating the mode of ring fusion (annellation) with shifts in spectral bands, the theory allows researchers to differentiate between isomers that would be difficult to distinguish by mass spectrometry alone. researchgate.netnist.gov This predictive power makes annellation theory a crucial tool for the characterization of complex PAH mixtures and the identification of novel isomers. nist.gov
Advanced Materials Science Applications of Dibenzo B,pqr Perylene and Its Derivatives
Organic Electronic Devices
The unique properties of dibenzo[b,pqr]perylene derivatives make them highly suitable for use in a range of organic electronic devices. Their high charge carrier mobilities, strong light absorption, and excellent chemical and thermal stability are key attributes that are being leveraged to develop next-generation electronics.
Perylene (B46583) derivatives are widely utilized in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and stability. rsc.orgunito.it They can function as emitters, where they are responsible for the generation of light, or as sensitizers, where they absorb energy and transfer it to an emissive dopant.
Researchers have developed red and deep-red emitting OLEDs using solution-processable perylene diimide molecules. rsc.org These molecules incorporate sterically hindered aromatic substituents on the perylene core, which limits intermolecular π-π interactions in the solid state and preserves the emissive properties. rsc.org For instance, a device using an acenaphthene-substituted perylene diimide exhibited deep-red electroluminescence with an emission wavelength of 690 nm and Commission Internationale de l'Eclairage (CIE) coordinates of (x = 0.69, y = 0.29). rsc.org
Furthermore, a novel organic-based white light-emitting compound, Tb(H3PTC)3, has been developed using a perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) precursor. rsc.org This terbium(III) complex can act as a blue-green emitter, which, when combined with the red-emitting PTCDA and a deep-blue LED, can form a red-green-blue (RGB) system for display technologies. rsc.org The synthesis of BN-fused perylene diimides has also been explored for OLED applications, demonstrating the broad tunability of perylene-based emitters. nih.gov
The following table summarizes the performance of some perylene derivative-based OLEDs:
| Emitter | Emission Color | Wavelength (nm) | CIE Coordinates (x, y) | Reference |
| Acenaphthene-substituted PDI | Deep-Red | 690 | (0.69, 0.29) | rsc.org |
| Tb(H3PTC)3/PTCDA | White (RGB system) | - | - | rsc.org |
| BN-fused PDI | - | - | - | nih.gov |
The excellent charge transport characteristics of perylene derivatives make them prime candidates for the active semiconductor layer in organic field-effect transistors (OFETs). unito.itresearchgate.net Halogenation of dibenzo[a,j]perylene (B87010) (DBP) has been shown to be an effective strategy for tuning the electronic properties and packing arrangement in the solid state. nih.gov For example, a chlorinated derivative, TES-2ClDBP, exhibited a hole mobility of 0.25 cm² V⁻¹ s⁻¹, which was higher than its fluorinated and non-halogenated counterparts. nih.gov Another derivative, TES-4ClDBP, demonstrated ambipolar transport characteristics with electron and hole mobilities of up to 0.02 and 0.07 cm² V⁻¹ s⁻¹, respectively. nih.gov
Perylene diimides (PDIs) are particularly well-studied as n-channel semiconductors in OFETs. epa.gov Air-stable n-channel OFETs have been fabricated using N,N′-bis(4-trifluoromethylbenzyl)perylene-3,4,9,10-tetracarboxylic diimide (PTCDI-TFB), achieving an electron mobility of 4.1×10⁻² cm² V⁻¹ s⁻¹. researchgate.net The high electron affinity of this compound, attributed to the trifluoromethylbenzyl groups, contributes to its stable operation in air. researchgate.net Solution-processed, ambipolar OFETs based on N,N'-bis(dehydroabietyl)-3,4,9,10-perylene diimide have also been demonstrated, showing electron and hole mobilities in the range of 10⁻⁵ cm² V⁻¹ s⁻¹. epo.org
The table below presents the charge carrier mobilities of various perylene derivative-based OFETs:
| Compound | Mobility Type | Mobility (cm² V⁻¹ s⁻¹) | Reference |
| TES-2ClDBP | Hole | 0.25 | nih.gov |
| TES-4ClDBP | Electron | 0.02 | nih.gov |
| TES-4ClDBP | Hole | 0.07 | nih.gov |
| PTCDI-TFB | Electron | 4.1 x 10⁻² | researchgate.net |
| N,N'-bis(dehydroabietyl)-PDI | Electron | ~7 x 10⁻⁵ | epo.org |
| N,N'-bis(dehydroabietyl)-PDI | Hole | ~8 x 10⁻⁵ | epo.org |
| N-(cyclohexyl)perylene-anhydride-imide | Electron | ~10⁻⁵ | epo.org |
Photovoltaic Technologies
The strong absorption of visible light and efficient charge separation and transport properties of this compound and its derivatives make them highly promising for use in photovoltaic devices.
In the field of organic photovoltaics (OPVs), perylene derivatives, particularly perylene diimides (PDIs), are widely employed as electron acceptors due to their high electron mobility and appropriate energy levels. researchgate.net The inherent molecular design of compounds like 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride, with its extensive conjugation, results in a desirable wide bandgap and strong absorption in the visible spectrum, which are fundamental for efficient light harvesting and charge separation. nbinno.com PDI derivatives can also be introduced as a third component in ternary organic solar cells to enhance device efficiency while maintaining a high open-circuit voltage. nih.gov The wide bandgap and long exciton (B1674681) diffusion length of PDIs are beneficial in this regard. nih.gov
Perylene-based dyes have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs) owing to their remarkable photophysical properties, outstanding conductive behavior, and exceptional chemical and thermal stability. unito.it N-annulated perylene derivatives have shown success as sensitizers due to their electron-rich nature, which serves as an ideal electron donor structure that can be further functionalized. unito.it The molecular design of these dyes can be tailored to optimize their performance in DSSCs. unito.it For instance, a metal-free donor-acceptor dye based on an N-annulated benzoindenopentaphene donor achieved a high power conversion efficiency of 12.6% in a DSSC without the need for a coadsorbent. nih.gov The versatile absorption and fluorescence properties, along with the outstanding chemical and photostability, make rylene-based derivatives one of the most investigated classes of compounds for third-generation solar cells. unito.it
Charge Transport Phenomena in Organic Semiconductors
The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the organic semiconductor materials used. This compound and its derivatives exhibit favorable charge transport characteristics due to their ability to form well-ordered molecular assemblies.
Perylene derivatives often self-assemble into columnar structures through strong π-π interactions between their rigid cores, providing a pathway for efficient charge conduction. beilstein-journals.orgbeilstein-journals.org Perylene diimide derivatives, in particular, display good electron mobilities, typically in the range of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. beilstein-journals.orgbeilstein-journals.org The intermolecular orientation and distance have a strong influence on the charge carrier mobility, which is explained by differences in the molecular orbital overlap that affect the charge transfer integral between adjacent molecules. nih.gov For example, the sum of electron and hole mobilities in a columnar packed PDI-octyl was found to be 0.32 cm² V⁻¹ s⁻¹, an order of magnitude higher than that of a less ordered derivative. nih.gov The charge carrier mobility in organic semiconductors can be influenced by factors such as chemical doping, which can lead to significantly enhanced mobility at low operating voltages. researchgate.net
Supramolecular Chemistry and Self-Assembly of Perylene-Based Systems
The rigid, planar, and electron-deficient π-conjugated core of perylene derivatives, such as perylene diimides (PDIs), makes them exceptional building blocks in supramolecular chemistry. Their propensity to self-assemble into well-defined, functional nanostructures is driven by a combination of non-covalent interactions, primarily π-π stacking, supplemented by hydrogen bonding and van der Waals forces rsc.orgresearchgate.net. The resulting supramolecular architectures exhibit unique optical and electronic properties that are distinct from the individual molecules and are highly dependent on the assembly pathway and molecular structure nih.govresearchgate.net.
The self-assembly process can be meticulously controlled to produce a variety of morphologies, including nanofibers, nanosheets, and nanoparticles rsc.org. This process is often pathway-dependent, meaning the final structure can be either a thermodynamically stable product or a kinetically trapped metastable state mdpi.comresearchgate.net. Factors such as temperature, solvent choice, and concentration can be tuned to guide the assembly toward a desired outcome rsc.orgresearchgate.net. For instance, researchers have demonstrated that temperature control can direct the self-assembly of a PDI-diacetylene conjugate into distinct kinetic intermediates (nanosheets and nanoparticles) before it settles into its thermodynamically favored fibrous form rsc.org.
The electronic and optical properties of these assemblies are dictated by the specific arrangement of the PDI molecules. This arrangement is often described in terms of H-aggregates and J-aggregates rsc.orgresearchgate.net:
H-aggregates: Characterized by a face-to-face stacking of the perylene cores, leading to a blue-shift in the absorption spectrum compared to the monomer.
J-aggregates: Involve a slipped, end-to-end arrangement, resulting in a red-shifted absorption spectrum.
By chemically modifying the perylene core or the imide positions, the nature of the self-assembly and the resulting properties can be precisely engineered. For example, attaching bulky substituents to the bay area of the perylene core can induce twisting, which alters the π-π stacking and, consequently, the electronic structure of the assembled material nih.gov. Similarly, introducing functional groups capable of forming strong intermolecular interactions, such as permanent dipoles, can guide the assembly process and enhance the optoelectronic characteristics of the resulting supramolecular polymers acs.orgacs.org. This high degree of control allows for the creation of "smart" materials with tailored functions for applications in organic electronics and photocatalysis researchgate.netacs.org.
Table 1: Influence of Control Mechanism on PDI-DA Self-Assembly
| Control Pathway | Intermediate Species | Final Morphology | Aggregate Type |
|---|---|---|---|
| Kinetic (UV-induced polymerization) | Nanosheets, Nanoparticles | Trapped Intermediates | H-aggregate |
Data compiled from research on PDI-Diacetylene (PDI-DA) systems rsc.org.
Energy Storage Applications in Organic Batteries
Derivatives of this compound, particularly those based on the 3,4,9,10-perylenetetracarboxylic acid dianhydride (PTCDA) scaffold, have emerged as highly promising electrode materials for next-generation organic batteries rsc.org. Their large, conjugated aromatic structure provides a high degree of stability, while the carbonyl groups within the imide rings act as redox-active sites, enabling the reversible storage of charge carriers like lithium (Li⁺) and sodium (Na⁺) ions mdpi.comacs.org. These organic materials offer compelling advantages over traditional inorganic cathodes, including sustainability, low cost, and structural tunability mdpi.comresearchgate.net.
A primary challenge for small-molecule organic electrode materials is their tendency to dissolve in the liquid electrolytes used in batteries, which leads to rapid capacity decay and poor cycling stability rsc.org. To overcome this, researchers have focused on two main strategies: polymerization and molecular engineering. By polymerizing PTCDA with various amine-containing linkers, stable polyimides are created that are insoluble in common battery electrolytes rsc.orgresearchgate.netresearchgate.net. These perylene-based polyimides combine the redox activity of the perylene core with enhanced structural integrity, leading to significantly improved battery performance rsc.orgresearchgate.net.
The electrochemical performance of these materials can be finely tuned by modifying their chemical structure. For example, substituting the imide nitrogen with different functional groups can alter the redox potential and charge storage capacity nih.govmdpi.com. In one study, a series of PDIs substituted with different amino acids were tested as cathode materials for lithium-ion batteries (LIBs). The L-alanine-substituted PDI (PDI_A) demonstrated a stable discharge capacity of 86 mAhg⁻¹ over 150 cycles with 95% capacity retention. At a high current density of 500 mAg⁻¹, it maintained a capacity of 47 mAhg⁻¹ for 5000 cycles, showcasing excellent long-term stability mdpi.comresearchgate.net.
Similarly, PTCDA-based polyimides have been successfully employed as cathodes in both LIBs and sodium-ion batteries (SIBs). The perylenediimide-Urea (PDI-Ur) polyimide, for instance, delivered an initial discharge capacity of approximately 119 mAh/g in a sodium-ion cell, retaining about 78.7% of this capacity after 50 cycles researchgate.netacs.org. These results highlight the potential of designing and synthesizing novel this compound derivatives to create high-performance, sustainable energy storage devices rsc.orgacs.org.
Table 2: Performance of Perylene-Based Derivatives in Organic Batteries
| Compound Name | Battery Type | Role | Initial Discharge Capacity | Cycling Stability | Reference |
|---|---|---|---|---|---|
| L-alanine-substituted PDI (PDI_A) | Li-ion | Cathode | 86 mAh/g @ 50 mA/g | 95% retention after 150 cycles | mdpi.com |
| L-alanine-substituted PDI (PDI_A) | Li-ion | Cathode | ~48 mAh/g @ 500 mA/g | 98% retention after 5000 cycles | mdpi.comresearchgate.net |
| Perylenediimide-Urea (PDI-Ur) | Na-ion | Cathode | ~119 mAh/g | ~78.7% retention after 50 cycles | researchgate.netacs.org |
| Perylenediimide-Benzidine (PDI-Bz) | Na-ion | Cathode | 111 mAh/g | 55.2% retention after 50 cycles | acs.org |
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Perylene Diimide | PDI |
| PDI-Diacetylene | PDI-DA |
| 3,4,9,10-Perylenetetracarboxylic Dianhydride | PTCDA |
| L-alanine-substituted Perylene Diimide | PDI_A |
| Perylenediimide-Urea | PDI-Ur |
| Perylenediimide-Benzidine | PDI-Bz |
Environmental Occurrence and Analytical Detection of Dibenzo B,pqr Perylene in Complex Matrices
Occurrence in Pyrogenic and Combustion Byproducts
Dibenzo[b,pqr]perylene, like other high molecular weight PAHs, is primarily formed during the incomplete combustion of organic materials. Its occurrence is therefore closely linked to pyrogenic sources.
The formation of complex PAHs, including dibenzopyrene isomers, is a known consequence of fuel pyrolysis and combustion. Studies on the exhaust emissions from both gasoline and diesel engines have shown the presence of a wide range of PAHs in the particulate matter. While specific quantitative data for this compound is limited in publicly available literature, research on vehicle emissions indicates that high molecular weight PAHs are significant components of the emitted particulate matter. pjoes.comaaqr.org
The composition of vehicle exhaust emissions is a complex mixture of gases and particulate matter, with the exact makeup depending on factors such as fuel type, engine condition, and operating conditions. Diesel engines, in particular, are known to be significant sources of fine particulate matter (PM2.5), which can adsorb high molecular weight PAHs. aaqr.org
Table 1: Emission Factors of PM2.5 from Gasoline and Diesel Vehicles
| Vehicle Type | Average PM2.5 Emission Factor (mg km–1) |
|---|---|
| Gasoline | 1.57 aaqr.org |
| Diesel | 57.8 aaqr.org |
This table illustrates the higher particulate matter emissions from diesel vehicles, which serve as a matrix for carrying high molecular weight PAHs like this compound.
Coal tar, a byproduct of the high-temperature carbonization of coal, is a complex mixture containing thousands of compounds, including a significant concentration of PAHs. nih.gov Due to its highly aromatic nature, coal tar and its distillation residue, coal tar pitch, are major sources of high molecular weight PAHs. While comprehensive quantitative data for every single isomer is not always available, studies have confirmed the presence of various dibenzopyrene isomers in coal tar samples. nih.gov
The analysis of coal tar composition is challenging due to its complexity. However, research has identified numerous PAHs, and it is a recognized source of carcinogenic compounds. researchgate.net
Table 2: Major Components of High-Temperature Conversion Process Coal Tar
| Compound Class | General Composition |
|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | A complex mixture of numerous isomers with varying ring numbers. |
| Heterocyclic Compounds | Contains nitrogen, sulfur, and oxygen-containing aromatic compounds. |
| Alkylated PAHs | PAHs with one or more alkyl group substitutions. |
This table provides a general overview of the composition of coal tar, a known source of this compound.
Advanced Analytical Methodologies for Detection and Quantification
The detection and quantification of specific high molecular weight PAHs like this compound in complex environmental matrices require sophisticated analytical techniques with high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of PAHs. When coupled with a fluorescence detector (FLD), HPLC offers excellent sensitivity and selectivity for many PAH compounds. researchgate.netthermofisher.comcdc.govnih.govhplc.eu The choice of stationary and mobile phases is critical for achieving the desired separation of complex PAH mixtures, especially for resolving isomers.
For instance, a method for the analysis of 12 PAHs in aquatic products utilized a fluorimetric-detection RP-HPLC method, achieving detection limits in the range of 0.0048 ng/mL to 0.075 ng/mL. researchgate.net While this study did not specifically target this compound, it demonstrates the sensitivity of the technique for PAHs.
Normal-Phase Liquid Chromatography (NPLC) can also be employed, often as a preliminary fractionation step, to separate PAHs based on their polarity and number of aromatic rings. This can help in simplifying complex mixtures before further analysis.
Table 3: Example HPLC Method Parameters for PAH Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase | researchgate.net |
| Mobile Phase | Acetonitrile/Water gradient | researchgate.net |
| Detector | Fluorescence Detector (FLD) | researchgate.netthermofisher.comcdc.govnih.govhplc.eu |
| Detection Limits | 0.0048 - 0.075 ng/mL (for 12 PAHs) | researchgate.net |
This table provides an example of typical parameters used in HPLC-FLD for the analysis of PAHs, which can be adapted for this compound.
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a cornerstone for the identification and quantification of PAHs in environmental samples. researchgate.net The high resolution of capillary GC columns allows for the separation of complex mixtures of isomers, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analytes and their fragmentation patterns.
For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed. This technique uses multiple reaction monitoring (MRM) to reduce matrix interference and achieve lower detection limits. The selection of appropriate precursor and product ion transitions is crucial for the successful application of GC-MS/MS. eurl-pesticides.eueurl-pesticides.eu
Table 4: Example GC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for a High Molecular Weight PAH
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Generic High MW PAH | [Molecular Ion] | [Characteristic Fragment Ion] |
This table illustrates the principle of MRM in GC-MS/MS for the selective detection of a target analyte. Specific transitions would need to be determined for this compound.
Fluorescence spectroscopy, particularly synchronous fluorescence spectroscopy (SFS), is a highly sensitive technique for the analysis of fluorescent compounds like PAHs. bohrium.comnih.govut.ac.ir SFS involves scanning both the excitation and emission monochromators simultaneously with a constant wavelength difference. This approach can lead to spectral simplification and band narrowing, which is advantageous for resolving complex mixtures. bohrium.comnih.gov
The application of SFS can provide "fingerprints" of complex PAH mixtures and can be used for both qualitative and quantitative analysis. bohrium.com The sensitivity of this technique allows for the detection of PAHs at very low concentrations. nih.govut.ac.ir
Table 5: Comparison of Conventional vs. Synchronous Fluorescence Spectroscopy
| Feature | Conventional Fluorescence | Synchronous Fluorescence |
|---|---|---|
| Monochromator Scan | One monochromator is scanned while the other is fixed. | Both excitation and emission monochromators are scanned simultaneously. |
| Spectral Bands | Broad | Narrower |
| Spectral Complexity | High for mixtures | Reduced |
| Selectivity | Lower | Higher |
This table highlights the advantages of synchronous fluorescence spectroscopy for the analysis of complex mixtures of PAHs.
Environmental Fate Studies: Methodological Considerations
The environmental fate of this compound, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is a critical area of study due to the compound's presumed persistence and potential for long-range transport. Methodological considerations for investigating its behavior in complex environmental matrices are multifaceted, encompassing challenges in extraction, cleanup, and sensitive detection, as well as the design of experiments to assess its persistence and degradation pathways. Due to the limited specific research on this compound, methodologies are often adapted from studies of other high-molecular-weight PAHs with similar physicochemical properties.
A significant challenge in studying the environmental fate of this compound is its low concentration in environmental samples and the presence of numerous isomeric compounds, which can interfere with accurate quantification. researchgate.net Analytical methods must therefore offer high selectivity and sensitivity.
Key methodological aspects for environmental fate studies of this compound include:
Sample Extraction and Cleanup: The initial step in analyzing environmental samples for this compound involves extracting the compound from complex matrices such as soil, sediment, or water. Common techniques include Soxhlet extraction, sonication, or partitioning with organic solvents like dichloromethane, cyclohexane (B81311), benzene (B151609), and methanol. cdc.gov For complex samples, a cleanup step is essential to remove interfering substances. This may involve techniques such as solid-phase extraction (SPE) or column chromatography using adsorbents like silica (B1680970) gel or alumina. cdc.gov
Analytical Instrumentation: High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent analytical methods for determining PAH concentrations in environmental samples. cdc.gov HPLC with a C-18 reverse phase column can provide excellent separation of PAH isomers. cdc.gov For highly complex samples, advanced techniques like GC coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry may be necessary to achieve the required selectivity and sensitivity. gcms.cz
Persistence and Degradation Studies: Assessing the persistence of this compound involves laboratory and field studies that measure its degradation over time. Due to a lack of direct experimental data for this compound, its environmental persistence is often estimated by analogy to other dibenzopyrene isomers. For instance, studies on dibenzo[a,i]pyrene have shown it to be resistant to biodegradation. epa.gov
The following table summarizes analytical methods applicable to the study of high-molecular-weight PAHs like this compound.
| Analytical Technique | Detector | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FLD) | Excellent sensitivity for fluorescent PAHs; C18 columns provide good isomer separation. cdc.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides structural information for compound identification; high selectivity. cdc.gov |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Mass Spectrometer | Enhanced selectivity and sensitivity for complex matrices. gcms.cz |
Research Findings on Analogous Compounds
Given the scarcity of direct research on this compound, data from analogous high-molecular-weight PAHs are used to infer its likely environmental behavior. The following table presents estimated environmental half-lives for Dibenzo[a,l]pyrene, based on analogy to Dibenzo[a,i]pyrene, which indicates a high potential for persistence. epa.gov
| Environmental Compartment | Estimated Half-Life Range | Basis for Estimation |
| Air (Photooxidation) | 1 - 13 hours | Reaction with hydroxyl radicals (vapor phase). epa.gov |
| Soil (Aerobic Biodegradation) | 232 - 371 days | Analogy to experimental data for Dibenzo[a,i]pyrene. epa.gov |
It is important to note that this compound is expected to exist primarily in the particulate phase in the atmosphere, which may lead to longer atmospheric half-lives than estimated for the vapor phase. epa.gov The high estimated half-life in soil suggests that this compound is likely to be highly persistent in terrestrial environments.
Q & A
Q. How can researchers reconcile discrepancies between computational and experimental Raman spectra?
- Methodology : Re-optimize computational parameters (basis sets, exchange-correlation functionals) to match experimental conditions. Use Raman mapping to assess crystallinity effects. Collaborate with synchrotron facilities for high-resolution vibrational data .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C26H14 | HRMS | |
| UV-Vis λmax | 285 nm, 365 nm | Ethanol solution | |
| Log Kow | 7.2 (predicted) | QSPR modeling | |
| Synthetic Yield (4-step) | 12–18% | Scholl reaction |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
